methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Mechanism of Action
Target of Action
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur due to its interaction with its targets. Indole derivatives have been shown to have diverse biological activities , suggesting a wide range of potential effects.
Preparation Methods
The synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe). This reaction yields 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like tributyltin hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Comparison with Similar Compounds
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
These compounds share similar indole structures but differ in their substituents, leading to unique biological activities and applications.
Properties
IUPAC Name |
methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAVMSLGSKAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81224-14-8 |
Source
|
Record name | methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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